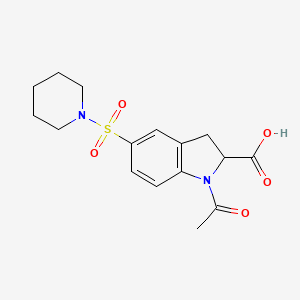

1-Acetyl-5-(piperidin-1-ylsulfonyl)indoline-2-carboxylic acid

Beschreibung

Historical Context of Indoline-Based Compounds in Chemical Research

The foundation of indoline chemistry traces its origins to the mid-nineteenth century discoveries surrounding indigo dye research, establishing a rich historical trajectory that culminated in sophisticated derivatives such as this compound. Adolf von Baeyer first isolated indole in 1866 through treatment of indigo dye with oleum, marking the beginning of systematic investigation into this heterocyclic system. The name "indole" itself derives from the combination of "indigo" and "oleum," reflecting its discovery through the chemical transformation of the ancient blue dye that had been produced in India since the sixteenth century.

The evolution from indole to indoline chemistry occurred through deliberate reduction processes, where indoline was produced from the reaction of indole with zinc and phosphoric acid. This transformation created a saturated analog of indole, where the 2-3 bond of the pyrrole ring became saturated, fundamentally altering the chemical and biological properties of the molecule. The development of reliable synthetic methodologies for indoline derivatives accelerated throughout the twentieth century, with particular emphasis on the introduction of protecting groups and functional modifications.

The progression from simple indoline to complex derivatives like this compound reflects the maturation of organic synthesis capabilities. Early synthetic methods focused on basic cyclization reactions, but modern approaches incorporate sophisticated protecting group strategies, selective functionalization techniques, and multi-step synthetic sequences that enable the construction of highly functionalized indoline scaffolds. The historical development of indole alkaloid research provided crucial insights into the biological significance of indoline-based structures, driving continued interest in their synthetic elaboration and modification.

Significance of Sulfonylated Indoline Derivatives

Sulfonylated indoline derivatives represent a particularly important class of compounds within the broader family of indoline-based molecules, demonstrating enhanced biological activities and improved pharmaceutical properties compared to their non-sulfonylated counterparts. The introduction of sulfonyl groups onto indoline scaffolds serves multiple strategic purposes in medicinal chemistry, including modulation of solubility, enhancement of protein binding affinity, and provision of metabolic stability.

Research investigations have demonstrated that sulfonylated indoline compounds exhibit potent biological activities across diverse therapeutic areas. Studies of indoline-5-sulfonamide derivatives have revealed significant anticancer activities, with compounds showing inhibitory effects against carbonic anhydrase enzymes that are overexpressed in tumor tissues. The incorporation of sulfonyl groups has been shown to enhance the binding affinity of indoline derivatives to specific protein targets, with some compounds demonstrating nanomolar potency levels.

The synthetic accessibility of sulfonylated indoline derivatives has been facilitated by the development of efficient methodologies for introducing sulfonyl protecting groups. Research has established that weaker bases such as potassium hydroxide and sodium hydroxide can be successfully employed for sulfonylation reactions, offering advantages over traditional strong base conditions. These methodological advances have enabled the preparation of complex sulfonylated indoline libraries for biological evaluation.

Anti-inflammatory properties of sulfonylated indoline derivatives have been extensively documented, with some compounds demonstrating activity at picomolar to nanomolar concentrations. These findings highlight the potential of sulfonylated indoline scaffolds for therapeutic applications in inflammatory diseases, where traditional anti-inflammatory agents may exhibit limitations in potency or selectivity.

Research Interest in this compound

The specific compound this compound has attracted research attention due to its unique structural features that combine multiple pharmacologically relevant functional groups within a single molecular framework. The compound is registered under Chemical Abstracts Service number 1086652-58-5 and possesses the molecular formula C₁₆H₂₀N₂O₅S with a molecular weight of 352.41 daltons.

The structural analysis of this compound reveals several key features that contribute to its research significance. The acetyl group at the 1-position serves as a protecting group for the indoline nitrogen, potentially modulating the electronic properties of the heterocyclic system and influencing biological activity. The piperidin-1-ylsulfonyl substituent at the 5-position introduces both steric bulk and hydrogen bonding capability, features that are often associated with enhanced protein binding affinity and selectivity.

The carboxylic acid functionality at the 2-position provides additional opportunities for molecular recognition and binding interactions, while also offering synthetic handles for further derivatization through amide bond formation or ester linkages. This combination of functional groups creates a molecular architecture that is well-suited for structure-activity relationship studies and lead compound optimization.

Commercial availability data indicates that this compound is accessible through multiple chemical suppliers, suggesting established synthetic routes and potential industrial interest. The availability of this compound facilitates research investigations and enables systematic studies of its biological properties and potential applications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₀N₂O₅S | |

| Molecular Weight | 352.41 daltons | |

| Chemical Abstracts Service Number | 1086652-58-5 | |

| Molecular Descriptor Linearized Entry for Exchange | MFCD14799933 |

Overview of Current Literature on Indoline-Based Chemical Entities

Contemporary research literature on indoline-based chemical entities reveals a vibrant and expanding field of investigation, with applications spanning medicinal chemistry, materials science, and synthetic methodology development. Recent comprehensive reviews have highlighted the versatile nature of indoline derivatives and their emerging roles in addressing major healthcare challenges.

The medicinal chemistry applications of indoline derivatives have been extensively documented, with particular emphasis on their anticancer properties. Research investigations have demonstrated that indoline-based compounds can effectively target drug-resistant cancer cells, offering promising therapeutic options for challenging oncological conditions. The structural diversity achievable within the indoline scaffold enables the development of compounds with tailored selectivity profiles and enhanced therapeutic indices.

Antimicrobial applications of indoline derivatives represent another significant area of current research interest. Studies have shown that indoline-containing compounds possess antibacterial activity against methicillin-resistant Staphylococcus aureus and other problematic pathogens. The development of indoline-based resistance-modifying agents has emerged as a particularly promising approach for enhancing the effectiveness of existing antibiotic therapies.

Anti-inflammatory and analgesic properties of indoline derivatives have been the subject of intensive investigation, with researchers developing highly potent compounds that demonstrate activity at concentrations significantly lower than traditional anti-inflammatory agents. These findings suggest potential applications in chronic inflammatory conditions where current therapeutic options may be inadequate.

Recent advances in synthetic methodology have facilitated the preparation of increasingly complex indoline derivatives, enabling systematic exploration of structure-activity relationships. The development of efficient protecting group strategies, selective functionalization methods, and modular synthetic approaches has expanded the accessible chemical space for indoline-based drug discovery.

The literature analysis reveals that indoline derivatives continue to serve as important scaffolds for drug discovery efforts, with ongoing research focusing on the optimization of biological activities, improvement of pharmaceutical properties, and development of novel therapeutic applications. The structural complexity achievable within the indoline framework, exemplified by compounds such as this compound, positions these molecules at the forefront of contemporary medicinal chemistry research.

Eigenschaften

IUPAC Name |

1-acetyl-5-piperidin-1-ylsulfonyl-2,3-dihydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5S/c1-11(19)18-14-6-5-13(9-12(14)10-15(18)16(20)21)24(22,23)17-7-3-2-4-8-17/h5-6,9,15H,2-4,7-8,10H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSGKLWQZVWMDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC2=C1C=CC(=C2)S(=O)(=O)N3CCCCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy Overview

The synthesis of 1-Acetyl-5-(piperidin-1-ylsulfonyl)indoline-2-carboxylic acid typically involves:

- Construction or procurement of the indoline-2-carboxylic acid scaffold.

- Introduction of the piperidin-1-ylsulfonyl group at the 5-position of the indoline ring.

- Acetylation at the nitrogen (N-1) position of the indoline.

- Final purification and characterization.

This approach is supported by synthetic precedents in the literature for related sulfonylated indoline and indole derivatives.

Preparation of the Indoline-2-carboxylic Acid Core

The indoline-2-carboxylic acid moiety can be synthesized via:

- Japp–Klingemann condensation followed by Fischer indole synthesis or aza-Cope ring closure to form the indole or indoline ring system with carboxylic acid functionality at position 2.

- Alternatively, starting from substituted anilines, chlorosulfonylation and subsequent ring closure can yield the indoline-2-carboxylic acid framework.

Introduction of the Piperidin-1-ylsulfonyl Group at the 5-Position

The key step involves sulfonylation of the indoline ring at the 5-position with a piperidinylsulfonyl moiety. The typical method includes:

- Reaction of 5-chlorosulfonylindoline-2-carboxylic acid or its derivatives with piperidine under basic conditions to substitute the chlorine with the piperidin-1-ylsulfonyl group.

- The reaction is often performed in a solvent mixture such as tetrahydrofuran (THF) and chloroform at low temperature (0 °C) with a base like N,N-diisopropylethylamine to facilitate nucleophilic substitution.

- The product is isolated by recrystallization, yielding the 5-(piperidin-1-ylsulfonyl)indoline-2-carboxylic acid intermediate with high purity and yield (e.g., 93% yield reported for similar trifluoromethyl analogs).

Acetylation of the Indoline Nitrogen (N-1)

The acetylation step involves:

- Treating the 5-(piperidin-1-ylsulfonyl)indoline-2-carboxylic acid with an acetylating agent such as acetic anhydride or acetyl chloride.

- This reaction is typically carried out in an inert solvent like dichloromethane or pyridine at controlled temperatures to selectively acetylate the nitrogen at position 1 without affecting other functional groups.

- The reaction conditions are optimized to avoid over-acetylation or side reactions.

Purification and Characterization

- The final compound is purified by recrystallization or chromatographic techniques.

- Characterization is performed using:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the presence of acetyl and piperidinylsulfonyl groups and the integrity of the indoline ring.

- Infrared (IR) Spectroscopy : Characteristic absorption bands for sulfonyl (around 1300–1150 cm^-1) and carbonyl groups (around 1700 cm^-1) are observed.

- Mass Spectrometry (MS) : Confirms molecular weight and purity.

- Elemental analysis to verify composition.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Indoline-2-carboxylic acid synthesis | Japp–Klingemann condensation + Fischer indole synthesis | Formation of indoline-2-carboxylic acid core |

| 2 | Sulfonylation at 5-position | 5-Chlorosulfonylindoline + piperidine, base, THF/CHCl3, 0 °C | Substitution to 5-(piperidin-1-ylsulfonyl) derivative, ~93% yield |

| 3 | Acetylation of N-1 | Acetic anhydride or acetyl chloride, inert solvent, controlled temp | Formation of 1-acetyl derivative |

| 4 | Purification | Recrystallization or chromatography | Pure this compound |

| 5 | Characterization | NMR, IR, MS, elemental analysis | Structural confirmation and purity assessment |

Research Findings and Optimization Notes

- The sulfonylation step is highly efficient when performed at low temperature with a suitable base, minimizing side reactions and maximizing yield.

- Acetylation conditions require careful control to prevent acetylation of other nucleophilic sites or hydrolysis of sensitive groups.

- Solvent choice impacts regioselectivity and yield in related indoline and indole carboxylic acid derivatives, as shown in studies of pyrazole and indole analogs.

- The synthetic route is adaptable to various substituted piperidine derivatives, allowing structural diversification for biological activity optimization.

Analyse Chemischer Reaktionen

1-Acetyl-5-(piperidin-1-ylsulfonyl)indoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or acetyl groups, using reagents like alkoxides or amines.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Blocks in Organic Synthesis

1-Acetyl-5-(piperidin-1-ylsulfonyl)indoline-2-carboxylic acid serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows it to be used in various organic reactions, including nucleophilic substitutions and coupling reactions.

Reagent in Organic Reactions

The compound acts as a reagent in several organic reactions. It can undergo oxidation, reduction, and substitution reactions, making it valuable in synthetic organic chemistry. For example:

- Oxidation : Can be oxidized using potassium permanganate to yield corresponding oxidized products.

- Reduction : Reduction can be performed using metal hydrides to modify specific functional groups.

- Substitution : Nucleophilic substitution at the sulfonyl or acetyl groups is possible with appropriate reagents.

Biological Applications

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits potential antimicrobial and antiviral activity. Studies have shown promising results in inhibiting the growth of various bacterial strains and viruses, warranting further investigation into its mechanisms of action.

Anticancer Research

The compound is also being explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific molecular pathways. The indoline core facilitates binding to biological receptors involved in cell proliferation and survival.

Medical Applications

Therapeutic Agent Development

Ongoing research aims to evaluate the therapeutic potential of this compound for treating various diseases. Its structural features may allow it to interact with target proteins and enzymes effectively, making it a candidate for drug development against conditions like cancer and infectious diseases.

Industrial Applications

Materials Development

In the industrial sector, this compound is utilized in developing new materials. Its unique chemical properties make it suitable for synthesizing pharmaceuticals and agrochemicals. The compound's stability and reactivity are advantageous for formulating new products in these industries .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial colony counts when treated with varying concentrations of the compound, highlighting its potential as an antibacterial agent.

Case Study 2: Anticancer Mechanisms

Research conducted on cancer cell lines demonstrated that treatment with this compound led to increased apoptosis rates compared to untreated controls. The study suggested that the compound activates caspase pathways involved in programmed cell death, indicating its potential as an anticancer therapeutic.

Wirkmechanismus

The mechanism of action of 1-Acetyl-5-(piperidin-1-ylsulfonyl)indoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s indoline core allows it to bind to various biological receptors, influencing cellular processes. The piperidinylsulfonyl group enhances its solubility and bioavailability, facilitating its interaction with target proteins and enzymes. The acetyl group can modulate its reactivity and stability, contributing to its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The anticancer activity and molecular interactions of 1-acetyl-5-(piperidin-1-ylsulfonyl)indoline-2-carboxylic acid can be inferred through comparison with three structurally related isatin sulfonamide derivatives (3a, 4b, 4c) from . These analogs share the 5-(piperidin-1-ylsulfonyl)indoline core but differ in substituents at the 1- and 3-positions (Table 1).

Table 1: Structural and Functional Comparison of Key Compounds

Key Observations:

Structural Impact on Activity: The acetyl group in the target compound may enhance metabolic stability compared to the hydroxyl or arylidene groups in 3a, 4b, and 4c. However, the absence of a conjugated enone system (as in 4b/4c) could reduce EGFR binding potency, as seen in the lower binding energies of 4b (−19.21 kcal/mol) versus 3a (−21.74 kcal/mol) . The carboxylic acid at position 2 may improve solubility but could limit cell permeability compared to ester or amide derivatives.

EGFR Inhibition :

- All analogs, including the target compound, likely target EGFR due to the conserved piperidin-1-ylsulfonyl group. Compound 3a’s binding energy (−21.74 kcal/mol) approaches that of Erlotinib (−25.65 kcal/mol), suggesting that bulkier substituents (e.g., p-tolyl in 3a) enhance interactions with the EGFR active site . The target compound’s acetyl group may sterically hinder similar interactions.

Cytotoxicity and Selectivity :

- Compound 3a exhibits the lowest IC50 (16.8 µM), attributed to its dual functionality: a sulfonamide for EGFR inhibition and a p-tolyl group for hydrophobic interactions. The target compound’s IC50 remains unstudied but may vary depending on substituent effects on cellular uptake and target engagement.

Mechanistic Differences :

- While 3a and 4b/4c induce apoptosis via Bcl-2 suppression, the target compound’s carboxylic acid group might promote alternative pathways, such as chelation of metal ions in enzymatic active sites.

Biologische Aktivität

Introduction

1-Acetyl-5-(piperidin-1-ylsulfonyl)indoline-2-carboxylic acid is a synthetic compound belonging to the indole derivatives class, which has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including an indoline core, a piperidinylsulfonyl group, and an acetyl moiety. These structural elements contribute to its diverse pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Properties

- Molecular Formula : C16H20N2O5S

- Molecular Weight : 352.41 g/mol

- CAS Number : 1086652-58-5

The compound's synthesis typically involves the Fischer Indole synthesis or Bartoli Indole synthesis methods, leading to the formation of the indoline core followed by sulfonylation and acetylation steps .

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial activity. The compound has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth.

Table 1: Antimicrobial Activity Overview

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 µM |

| Escherichia coli | 31.25 - 125 µM |

| Candida albicans | 62.5 - 125 µM |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies have shown that it can induce apoptosis in cancer cells, particularly those derived from breast cancer lines. The mechanism appears to involve inhibition of tubulin polymerization, a critical process for cell division.

Case Study: Apoptotic Induction

In a study evaluating various indole derivatives, this compound exhibited an EC50 value of approximately 0.1 µM in caspase activation assays using T47D breast cancer cells. This indicates a potent apoptotic effect compared to other tested compounds .

Antiviral Activity

Recent investigations have highlighted the compound's antiviral properties, particularly against HIV. Its structural features allow it to bind effectively to viral enzymes, inhibiting their activity.

Table 2: Antiviral Activity Summary

| Virus | IC50 (µM) |

|---|---|

| HIV-1 Integrase | 0.13 - 6.85 |

| Influenza Virus | TBD |

The binding conformation analysis revealed that the indole core and carboxylic group chelate essential metal ions within the active sites of viral enzymes, enhancing inhibitory effects .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The indoline core allows binding to various biological receptors.

- Enzyme Inhibition : The piperidinylsulfonyl group enhances solubility and bioavailability, facilitating interactions with target proteins and enzymes.

- Modulation of Cellular Processes : The acetyl group influences reactivity and stability, contributing to overall biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Acetyl-5-(piperidin-1-ylsulfonyl)indoline-2-carboxylic acid, and what methodological considerations are critical?

- Methodology : While direct synthesis data for this compound is limited, analogous indoline-carboxylic acid derivatives (e.g., 3-formyl-1H-indole-2-carboxylic acid) are synthesized via reflux in acetic acid with sodium acetate as a catalyst, followed by recrystallization . For the sulfonyl group, introduce piperidine sulfonyl chloride via nucleophilic substitution under inert conditions. Monitor reactions using TLC/HPLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Key Considerations : Control reaction temperature (80–100°C) to avoid decomposition. Use anhydrous solvents to prevent hydrolysis of the sulfonyl group.

Q. How should researchers characterize the purity and structure of this compound?

- Methodology : Employ a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm acetyl, piperidinylsulfonyl, and indoline moieties.

- HRMS for molecular ion validation.

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

- Data Interpretation : Cross-reference spectral data with computational predictions (e.g., ChemDraw) to resolve ambiguities in peak assignments.

Q. What safety precautions are essential when handling this compound?

- Protocols : Use P95 respirators, nitrile gloves, and lab coats. Work in a fume hood to minimize inhalation risks. Avoid aqueous drains due to potential environmental toxicity .

- First Aid : For skin contact, rinse with water for 15 minutes; consult a physician if irritation persists.

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, particularly for the sulfonylation step?

- Methodology :

- Screen bases (e.g., pyridine, triethylamine) to trap HCl during sulfonylation.

- Vary solvent polarity (DMF vs. dichloromethane) to improve solubility of intermediates.

- Use Design of Experiments (DoE) to optimize molar ratios (e.g., indoline:piperidine sulfonyl chloride = 1:1.2) and reaction time (2–6 hours) .

- Data Analysis : Compare yields via ANOVA; prioritize conditions with >70% yield and minimal by-products.

Q. How should contradictory spectral data (e.g., NMR splitting patterns) be resolved?

- Methodology :

- Perform 2D NMR (COSY, HSQC) to assign overlapping proton environments.

- Validate with X-ray crystallography if single crystals are obtainable.

- Re-synthesize the compound under controlled conditions to rule out batch variability .

- Case Study : If piperidinylsulfonyl proton signals overlap with indoline protons, use deuterated DMSO to enhance resolution.

Q. What experimental strategies can elucidate the compound’s stability under physiological conditions?

- Protocol :

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions for 24–72 hours.

- Analysis : Monitor degradation via HPLC-MS; identify fragments (e.g., loss of acetyl group or sulfonyl cleavage) .

- Outcome : Establish storage recommendations (e.g., -20°C, desiccated) if degradation exceeds 10% under stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.